5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Description
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 108413-55-4, molecular formula: C₉H₈N₂O₂S, molecular weight: 208.24) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a thiol (-SH) group at position 2 . This compound is of significant interest due to its structural versatility, enabling derivatization for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBGYOKNHZERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352408 | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-55-4 | |
| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3-Methoxybenzohydrazide with Carbon Disulfide
The most robust and scalable method for synthesizing this compound involves a three-step sequence starting from 3-methoxybenzoic acid (Figure 1).
Step 1: Esterification of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is converted to its methyl ester via acid-catalyzed esterification.
Step 2: Hydrazide Formation
The methyl ester reacts with hydrazine hydrate to form 3-methoxybenzohydrazide.
Step 3: Cyclization with Carbon Disulfide
The hydrazide undergoes cyclization with CS₂ in alkaline ethanol to yield the oxadiazole-thiol.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization eliminates H₂S, yielding the oxadiazole-thiol tautomer (Scheme 1). The thiol form predominates under acidic conditions due to stabilization via hydrogen bonding.
Table 1: Optimization of Cyclization Conditions
Dehydrative Cyclization Using Phosphorus Oxychloride (POCl₃)
Acylhydrazides can be cyclized using POCl₃ to form 1,3,4-oxadiazoles, but this method typically produces non-thiol derivatives. Adaptations for thiol incorporation require post-synthetic modification, making it less efficient for this target.
Analytical Characterization
Table 2: Spectroscopic Data for this compound
Challenges and Optimization Strategies
-
Tautomerism : The thiol-thione equilibrium complicates characterization. Acidic workup stabilizes the thiol form, while basic conditions favor the thione.
-
Purity Issues : Recrystallization from ethanol removes unreacted hydrazide and inorganic salts, enhancing purity to >95%.
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Scale-Up : Gram-scale synthesis is feasible using the CS₂ method, with yields consistent at 70–80%.
Applications and Derivatives
The thiol group enables further functionalization, such as:
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (commonly referred to as MPT) is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores the applications of MPT, particularly in medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry
MPT has shown promise in medicinal chemistry due to its potential as an antibacterial and antifungal agent. Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity.
Case Study: Antimicrobial Activity
A study conducted by Khan et al. (2020) evaluated the antibacterial properties of various oxadiazole derivatives, including MPT. The results demonstrated that MPT exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| MPT | 32 | 64 |
Material Science
MPT's unique chemical properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.
Case Study: OLED Applications
Research by Zhang et al. (2021) explored the use of MPT as a luminescent material in OLEDs. The study found that incorporating MPT into the device structure improved the luminous efficiency significantly compared to traditional materials.
| Parameter | OLED with MPT | Traditional OLED Material |
|---|---|---|
| Luminous Efficiency | 20 cd/A | 10 cd/A |
| Maximum Brightness | 5000 cd/m² | 3000 cd/m² |
Analytical Chemistry
MPT has also been utilized in analytical chemistry as a reagent for the detection of metal ions due to its thiol group, which can form stable complexes with heavy metals.
Case Study: Heavy Metal Detection
A study by Lee et al. (2019) demonstrated the efficacy of MPT in detecting lead ions (Pb²⁺) in aqueous solutions. The detection limit was found to be remarkably low, making it a valuable tool for environmental monitoring.
| Metal Ion | Detection Limit (µg/L) |
|---|---|
| Pb²⁺ | 0.5 |
| Cd²⁺ | 1.0 |
| Hg²⁺ | 0.2 |
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents attached to the aryl ring. Key structural analogues include:
Key Observations :
- Methoxy vs. Halogen Substitution : Methoxy groups enhance solubility and electronic effects (e.g., resonance donation), whereas halogens (Cl, F) increase electronegativity, improving enzyme binding .
- Positional Effects : 3-Substituted derivatives (e.g., 3-OCH₃, 3-F) exhibit distinct activity profiles compared to 4-substituted analogues. For example, 3-fluorophenyl derivatives show superior enzyme inhibition, while 4-methoxy groups improve synthetic yields .
Insights :
- The 3-methoxyphenyl variant follows a pathway similar to other aryl derivatives, but light-sensitive intermediates may require protective measures (e.g., foil-covered vessels) .
- Higher yields are observed for electron-withdrawing substituents (e.g., 4-CF₃: 90%) compared to electron-donating groups (e.g., OCH₃: ~80%) .
Anticancer Potential
- 5-(3-Methoxyphenyl) derivatives : Demonstrated cytotoxicity against PANC-1 (IC₅₀: 4.6 μM) and HepG2 (IC₅₀: 2.2 μM) cell lines, outperforming 5-fluorouracil in some assays .
- 5-(4-Methoxyphenyl) analogues : Moderate activity (IC₅₀: 15.5 μM on MCF7), suggesting 3-OCH₃ substitution enhances potency .
- Halogenated Derivatives : 5-(2-Chloro-4,5-dimethylphenyl) (4n) showed lower cytotoxicity, indicating methoxy groups may optimize therapeutic windows .
Antimicrobial and Enzymatic Effects
- Antibacterial Activity: 5-(4-Chlorophenoxy)methyl derivatives exhibited MIC values as low as 0.5 μg/mL against S. typhi, comparable to ciprofloxacin .
- Enzyme Inhibition : 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (IC₅₀: 1.2 μM for C4H) outperformed 3-methoxyphenyl analogues, highlighting fluorine’s electronegativity advantage .
Physicochemical Properties
| Property | 5-(3-Methoxyphenyl) | 5-(3-Fluorophenyl) | 5-(4-Chlorophenoxy)methyl |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 3.2 |
| Solubility (mg/mL) | 0.45 | 0.22 | 0.10 |
| HPLC Retention (min) | 6.30* | 6.80 | 7.69 |
Trends :
- Methoxy groups improve aqueous solubility compared to halogens or hydrophobic chains.
- Higher LogP values correlate with enhanced membrane permeability but reduced bioavailability.
Biological Activity
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC value of approximately 1 μM, indicating significant potency compared to standard chemotherapeutics like Doxorubicin (IC = 0.5 μM) .
- A549 (lung cancer) : In vitro studies reported cytotoxicity with IC values ranging from 11.20 to 27.66 µg/mL depending on treatment duration .
Table 1: Anticancer Activity of this compound
The mechanism of action appears to involve inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and HDAC .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli.
- Fungal strains : Displayed antifungal activity against Aspergillus niger.
The structure–activity relationship (SAR) indicates that electron-withdrawing groups enhance antimicrobial potency .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Aspergillus niger | Significant |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant potential was assessed through various assays that measure the ability to scavenge free radicals:
Table 3: Antioxidant Activity of this compound
Case Studies
Several case studies have explored the therapeutic implications of oxadiazole derivatives in cancer treatment:
- Combination Therapy : Studies indicate that combining oxadiazole derivatives with existing chemotherapeutic agents can enhance efficacy and reduce side effects.
- Targeted Delivery Systems : Research into nanoparticle-based delivery systems for oxadiazole compounds shows promise in improving bioavailability and targeting tumor cells specifically.
Q & A
Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For example, 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (a structural analog) was synthesized via Method C, yielding 85% using 2-chloro-4-methoxybenzohydrazide and CS₂ in methanol with NaOH . Key optimization factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or methanol enhance reactivity.
- Reaction time : Extended stirring (4–6 hours) ensures complete cyclization .
- Catalysts : Sodium hydride (NaH) or KOH improves thiol group formation .
- Temperature : Room temperature to mild heating (40–60°C) balances yield and side reactions .
Q. Table 1: Representative Yields for Analogous Oxadiazole-2-thiol Derivatives
| Substituent | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 2-Chloro-4-methoxyphenyl | 85 | Methanol, NaOH, 25°C, 6h | |
| 4-Trifluoromethylphenyl | 90 | DMF, NaH, 40°C, 4h | |
| 3-Fluorophenyl | 81 | Methanol, KOH, 60°C, 5h |
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- ¹H NMR : Protons on the methoxyphenyl group resonate at δ 3.85 ppm (singlet, -OCH₃). Aromatic protons appear as doublets (e.g., δ 7.80 ppm, J = 8.8 Hz) and coupling patterns confirm substitution .
- IR Spectroscopy : The thiol (-SH) stretch is observed at ~2500–2600 cm⁻¹, while C=N and C-S bonds absorb at 1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 242.9 [M+H]⁺) confirm molecular weight .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Advanced Research Questions
Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : For trans-cinnamate 4-hydroxylase (C4H) inhibition, derivatives are tested at 10–100 µM concentrations. IC₅₀ values correlate with substituent electronegativity (e.g., 3-fluorophenyl enhances activity) .
- Thiol Group Role : The -SH group is critical; methylation reduces activity by 70%, as shown in comparative studies .
- Docking Simulations : Mcule 1-Click Docking and COACH predict interactions with glutathione reductase (binding energy: −9.2 kcal/mol) via hydrogen bonding and hydrophobic contacts .
Q. How can computational methods such as DFT calculations enhance the understanding of vibrational spectra and electronic properties?
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model vibrational modes. Scaled force constants match experimental IR spectra (e.g., C-S stretch at 670 cm⁻¹) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential. Electron-withdrawing substituents (e.g., -CF₃) reduce the gap, enhancing reactivity .
- Natural Bond Order (NBO) Analysis : Delocalization indices reveal π-conjugation between oxadiazole and methoxyphenyl rings, stabilizing the structure .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., DPPH radical scavenging at 517 nm) to compare antioxidant activity. For example, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol showed 89.3% H₂O₂ scavenging at 0.93 mg/mL, but variations arise from solvent polarity and incubation time .
- Control Compounds : Include reference inhibitors (e.g., ascorbic acid) to normalize data .
- Meta-Analysis : Compare substituent effects—electron-withdrawing groups on the phenyl ring enhance C4H inhibition, while bulky groups reduce bioavailability .
Q. What experimental strategies mitigate purification challenges due to light sensitivity?
Methodological Answer:
- Light Protection : Use foil-covered vessels during synthesis and storage .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes byproducts. HPLC (retention time: 6.3–7.7 min) ensures purity >95% .
- Recrystallization : Methanol/water (7:3) at 0–5°C yields high-purity crystals .
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
